

Comparing the reactivity of ethene and ethenol with common atmospheric oxidants

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Compound of Interest

Compound Name: Ethene;ethenol

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A Comparative Analysis of the Atmospheric Reactivity of Ethene and Ethenol

A deep dive into the reaction kinetics and mechanisms of ethene and its enol tautomer, ethenol (vinyl alcohol), with key atmospheric oxidants reveals significant differences in their atmospheric lifetimes and degradation pathways. This guide provides a comprehensive comparison of their reactivity towards hydroxyl radicals (OH), ozone (O₃), and nitrate radicals (NO₃), supported by experimental and theoretical data.

For researchers, atmospheric scientists, and professionals in drug development, understanding the atmospheric fate of volatile organic compounds (VOCs) is crucial. Ethene, a widely produced organic compound, and its less stable isomer, ethenol, serve as important model compounds for understanding the atmospheric degradation of unsaturated hydrocarbons and enols. Their reactions with atmospheric oxidants contribute to the formation of secondary pollutants such as ozone and particulate matter.

Comparative Reactivity and Reaction Rate Constants

The reactivity of ethene and ethenol with common atmospheric oxidants varies significantly. Ethenol, with its electron-rich double bond and hydroxyl group, is generally more reactive than ethene. The table below summarizes the experimentally determined and theoretically calculated rate constants for the gas-phase reactions of ethene and ethenol with OH, O₃, and

NO₃ radicals at or near room temperature (298 K). It is important to note that experimental data for the reactions of ethenol with O₃ and NO₃ are limited, and thus, values from studies on structurally similar compounds (vinyl ethers) and theoretical calculations are included for a comprehensive comparison.

Reactant	Oxidant	Rate Constant (cm ³ molecule ⁻¹ s ⁻¹)	Experimental Method
Ethene	OH	8.52 x 10 ⁻¹²	Pulsed Laser Photolysis - Laser-Induced Fluorescence
O ₃	1.6 x 10 ⁻¹⁸	Smog Chamber with GC-FID and O ₃ Analyzer	
NO ₃	2.1 x 10 ⁻¹⁶	Discharge Flow - Mass Spectrometry	
Ethenol (Vinyl Alcohol)	OH	1.48 x 10 ⁻¹¹	Theoretical Calculation (in reasonable agreement with experimental values for similar systems)
O ₃	~2 x 10 ⁻¹⁶ (estimated from vinyl ethers)	Relative Rate Technique (for vinyl ethers)	
NO ₃	~1.4 x 10 ⁻¹² (estimated from vinyl ethers)	Relative Rate Technique (for vinyl ethers)	

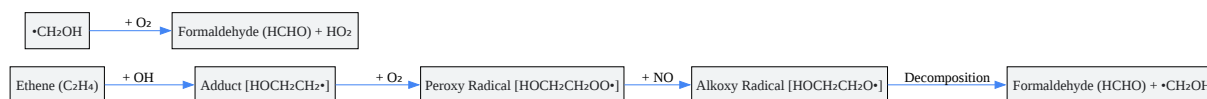
Atmospheric Oxidation Mechanisms

The atmospheric degradation of ethene and ethenol is initiated by the addition of the oxidant to the carbon-carbon double bond or, in the case of OH radicals with ethenol, also through hydrogen abstraction from the hydroxyl group. The subsequent reactions of the resulting

radical intermediates with atmospheric oxygen (O_2) lead to the formation of a variety of oxidation products.

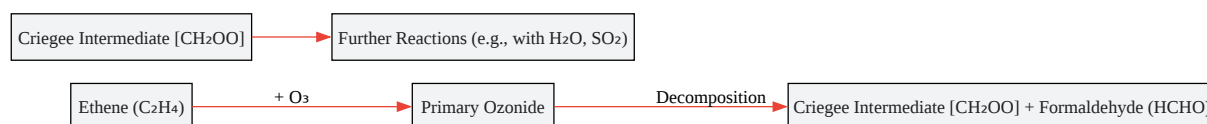
Ethene Oxidation Pathways

The diagrams below illustrate the generalized reaction pathways for the atmospheric oxidation of ethene by OH, O_3 , and NO_3 radicals.



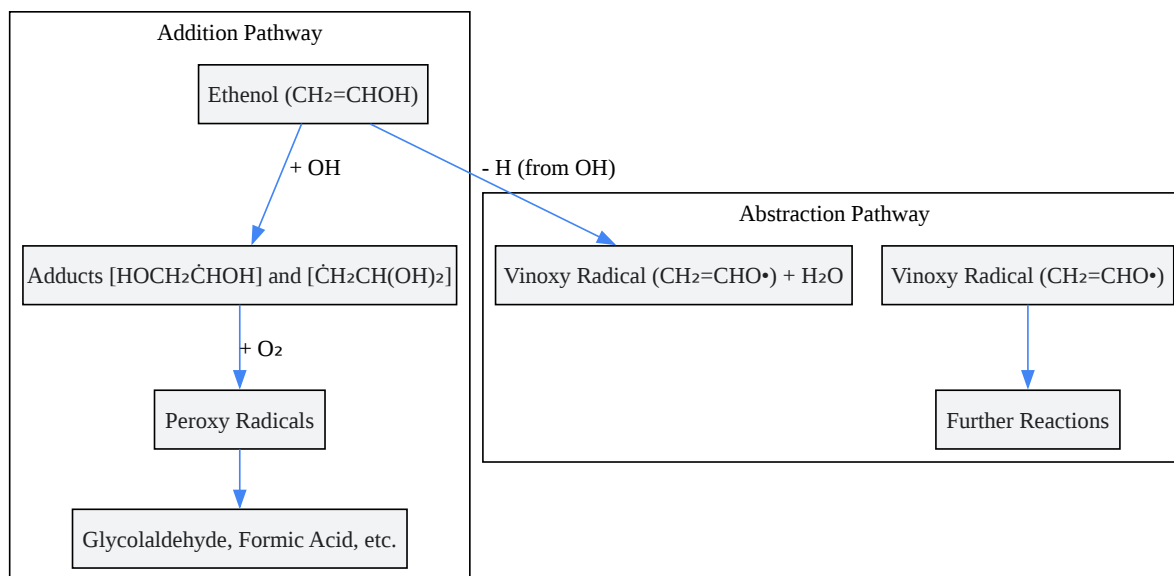
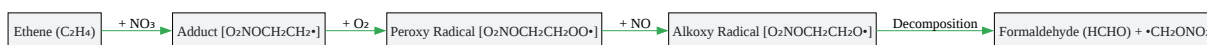
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Caption: Oxidation of ethene by hydroxyl radical (OH).



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Caption: Ozonolysis of ethene.[1]



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References

- 1. researchgate.net [researchgate.net]
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